

# physicochemical properties of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Cat. No.: B1287055

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **1-(Bromomethyl)-4-fluoro-2-methoxybenzene**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **1-(Bromomethyl)-4-fluoro-2-methoxybenzene** (CAS No. 886498-51-7), a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document also includes data for the closely related and more extensively characterized isomer, 4-(Bromomethyl)-1-fluoro-2-methoxybenzene (CAS No. 141080-73-1), to provide valuable estimations. This guide includes a summary of key physicochemical data, a detailed experimental protocol for a representative synthesis, and safety and handling information.

## Introduction

**1-(Bromomethyl)-4-fluoro-2-methoxybenzene** is a substituted aromatic compound featuring a reactive bromomethyl group, a fluorine atom, and a methoxy group. This combination of functional groups makes it a versatile intermediate for introducing the 4-fluoro-2-methoxyphenylmethyl moiety into more complex molecules. The presence of fluorine can

significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity, making this compound and its derivatives of interest in drug discovery and development.

## Physicochemical Properties

The quantitative physicochemical data for **1-(Bromomethyl)-4-fluoro-2-methoxybenzene** and its isomer are summarized below. It is critical to note the distinction between the two isomers when utilizing this data for experimental design.

### Structural and Identifying Information

Property	1-(Bromomethyl)-4-fluoro-2-methoxybenzene	4-(Bromomethyl)-1-fluoro-2-methoxybenzene (Isomer)
IUPAC Name	1-(bromomethyl)-4-fluoro-2-methoxybenzene	4-(bromomethyl)-1-fluoro-2-methoxybenzene
CAS Number	886498-51-7[1]	141080-73-1[2]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrFO[1]	C <sub>8</sub> H <sub>8</sub> BrFO
Molecular Weight	219.05 g/mol [1]	219.05 g/mol
Canonical SMILES	COC1=CC(F)=CC=C1CBr[1]	COC1=C(CBr)C=C(F)C=C1

## Quantitative Physicochemical Data

Quantitative experimental data for **1-(Bromomethyl)-4-fluoro-2-methoxybenzene** is not widely available. The data presented for the isomer, 4-(Bromomethyl)-1-fluoro-2-methoxybenzene, can serve as a useful approximation.

Property	Value (for Isomer 4-(Bromomethyl)-1-fluoro-2-methoxybenzene)	Source
Appearance	White crystalline solid	[2]
Boiling Point	252 °C	[2]
Density	1.488 g/cm <sup>3</sup>	[2]
Flash Point	126 °C	[2]
Storage Temp.	2-8 °C under inert gas	[2]

## Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of **1-(Bromomethyl)-4-fluoro-2-methoxybenzene** was not found in the reviewed literature. However, a standard method for the synthesis of a related isomer, 1-(Bromomethyl)-2-fluoro-4-methoxybenzene, is the free-radical bromination of the corresponding methyl-substituted precursor. This method is generally applicable to benzylic brominations and serves as a representative protocol.

### Representative Protocol: Lab-Scale Synthesis of a Benzylic Bromide Isomer

This protocol describes the synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene from 2-fluoro-4-methoxytoluene and is a common method for such transformations.[3]

Materials:

- 2-fluoro-4-methoxytoluene
- N-Bromosuccinimide (NBS), recrystallized (1.05 eq)
- Azobisisobutyronitrile (AIBN) (catalytic amount, ~0.02 eq)
- Carbon tetrachloride (CCl<sub>4</sub>) or a safer alternative non-polar solvent
- Saturated sodium bicarbonate solution

- Water
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Equipment:

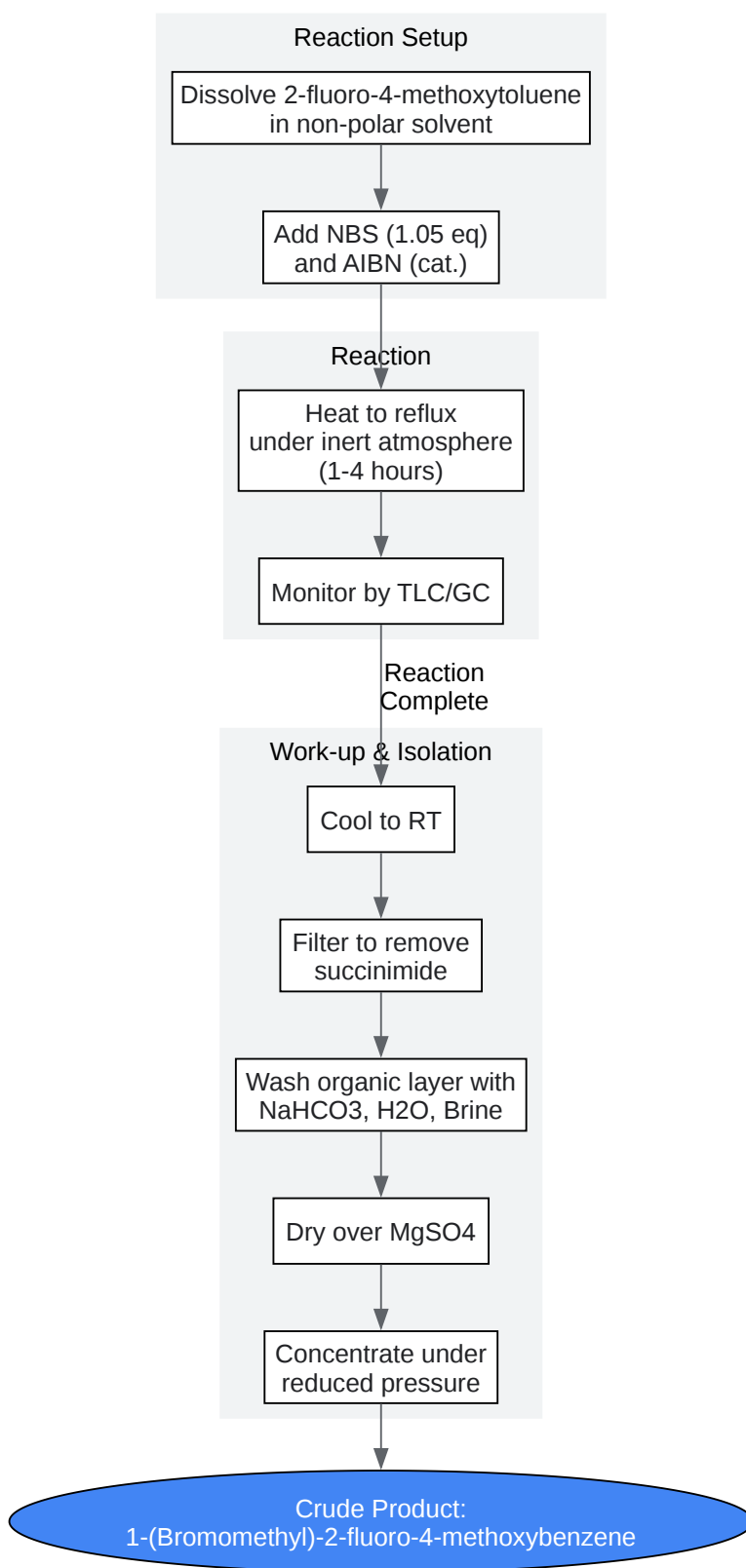
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Separatory funnel
- Filtration apparatus
- Rotary evaporator
- Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-methoxytoluene in the chosen non-polar solvent.
- Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (~0.02 eq) to the solution.
- Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen). The reaction is typically initiated by the thermal decomposition of AIBN.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is generally complete within 1-4 hours.
- Work-up:

- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of the solvent.
- Combine the filtrates and transfer to a separatory funnel.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- Isolation: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

## Synthesis Workflow Diagram

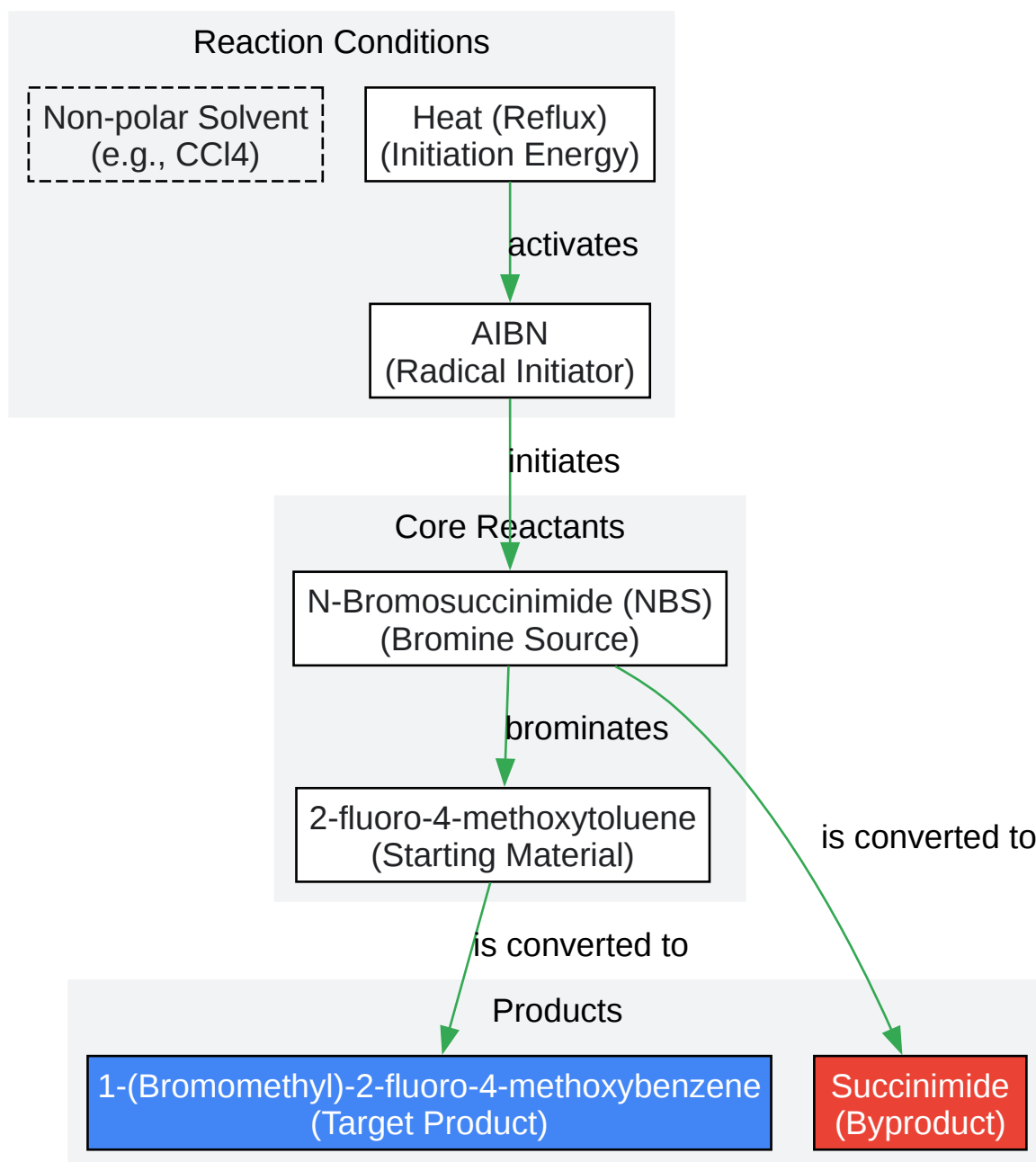


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a benzylic bromide isomer.

## Logical Relationships in Synthesis

The following diagram illustrates the roles and relationships of the components in the described benzylic bromination reaction.



[Click to download full resolution via product page](#)

Caption: Key components and their roles in the synthesis reaction.

## Safety and Handling

Safety data for **1-(Bromomethyl)-4-fluoro-2-methoxybenzene** is not explicitly available. However, based on the data for structurally related compounds, the following precautions are advised.<sup>[4][5][6]</sup>

- Hazard Statements: Assumed to cause severe skin burns and eye damage.<sup>[4][5]</sup> May cause respiratory irritation. Lachrymatory effects are possible.
- Precautionary Statements:
  - Prevention: Wear protective gloves, protective clothing, eye protection, and face protection.<sup>[5]</sup> Use only outdoors or in a well-ventilated area.<sup>[5]</sup> Wash hands thoroughly after handling.<sup>[6]</sup> Keep away from heat, sparks, and open flames.
  - Response:
    - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.<sup>[4]</sup>
    - IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. Wash off with soap and plenty of water.<sup>[4][6]</sup>
    - IF INHALED: Remove person to fresh air and keep comfortable for breathing.<sup>[5]</sup>
    - IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.<sup>[5]</sup>
- Storage: Store in a well-ventilated place.<sup>[7]</sup> Keep container tightly closed in a dry and cool place.<sup>[7]</sup> Store locked up.<sup>[5]</sup> Recommended storage is at 2-8°C under an inert atmosphere.<sup>[2]</sup>
- Incompatible Materials: Strong oxidizing agents.<sup>[5][7]</sup>

## Conclusion

**1-(Bromomethyl)-4-fluoro-2-methoxybenzene** is a valuable chemical intermediate. While comprehensive experimental data for this specific compound remains scarce, information from



its isomers provides useful insights for its application and handling. The provided synthesis protocol for a related compound offers a reliable starting point for its preparation. As with all reactive brominated compounds, appropriate safety measures must be strictly followed during its handling and use.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-(bromomethyl)-4-fluoro-2-methoxybenzene 95% | CAS: 886498-51-7 | AChemBlock [achemblock.com]
- 2. 141080-73-1 CAS MSDS (4-(BROMOMETHYL)-1-FLUORO-2-METHOXYBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [physicochemical properties of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287055#physicochemical-properties-of-1-bromomethyl-4-fluoro-2-methoxybenzene]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)